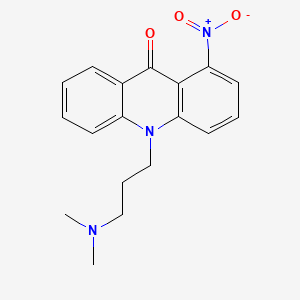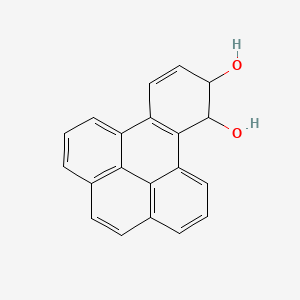
2'-Deoxy-3',5'-di-O-acetyl-5-fluoro-3-(3-methylbenzoyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FF-705 is a chemical compound known for its unique properties and applications in various fields
Preparation Methods
The preparation of FF-705 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
FF-705 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FF-705 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, it has been studied for its potential effects on cellular processes and signaling pathways. In medicine, FF-705 is being investigated for its potential therapeutic uses, including its ability to inhibit certain enzymes and proteins. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of FF-705 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins and enzymes, thereby inhibiting their activity. This can lead to changes in cellular processes and signaling pathways, ultimately affecting the overall function of the cell.
Comparison with Similar Compounds
FF-705 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include Z-705, which also inhibits protein kinase C in filamentous fungi . FF-705 has distinct characteristics that make it suitable for different applications and research purposes.
If you have any further questions or need more details, feel free to ask!
Properties
CAS No. |
74596-17-1 |
|---|---|
Molecular Formula |
C21H21FN2O8 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-[5-fluoro-3-(3-methylbenzoyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H21FN2O8/c1-11-5-4-6-14(7-11)19(27)24-20(28)15(22)9-23(21(24)29)18-8-16(31-13(3)26)17(32-18)10-30-12(2)25/h4-7,9,16-18H,8,10H2,1-3H3/t16-,17+,18+/m0/s1 |
InChI Key |
IKNZXGXQOQHHJA-RCCFBDPRSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=O)C(=CN(C2=O)C3CC(C(O3)COC(=O)C)OC(=O)C)F |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=O)C(=CN(C2=O)[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C)F |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=O)C(=CN(C2=O)C3CC(C(O3)COC(=O)C)OC(=O)C)F |
Key on ui other cas no. |
74596-17-1 |
Synonyms |
2'-deoxy-3',5'-di-O-acetyl-5-fluoro-3-(3-methylbenzoyl)uridine FF 705 FF-705 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















